molecular formula C13H11NO3S2 B2915252 (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 1266675-59-5

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B2915252
CAS RN: 1266675-59-5
M. Wt: 293.36
InChI Key: MGSYHFSSOOVWOY-NTMALXAHSA-N
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Description

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, also known as BTTP, is a synthetic compound that has been extensively studied for its pharmacological and physiological properties. It belongs to the thiazolidine class of compounds and has been found to exhibit a wide range of biological activities. In

Scientific Research Applications

Antimicrobial and Analgesic Activities

A study outlines the synthesis of thiazolidinone derivatives, including compounds related to (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, and their subsequent evaluation for antimicrobial and analgesic activities. These compounds exhibited promising results in screenings against various microbial strains, demonstrating their potential as lead compounds for further drug development in the realm of antimicrobial therapy (Bhovi K. Venkatesh, Y. Bodke, S. Biradar, 2010).

Anticonvulsant Activity

Another significant application is found in the anticonvulsant domain, where derivatives of thiazolidinone were synthesized and assessed in vivo for their efficacy against seizures. Certain compounds in this series were highlighted for their potency, comparing favorably with standard anticonvulsant medications, thus opening avenues for new therapeutic agents in the management of epilepsy (A. Agarwal, S. Lata, K. K. Saxena, V. Srivastava, A. Kumar, 2006).

Antitumor Properties

Research into the antitumor potential of thiazolidinone derivatives, including those similar to this compound, has unveiled promising anticancer activity. A series of novel compounds were synthesized and evaluated for their efficacy against various cancer cell lines, with several demonstrating significant inhibitory effects. This suggests their utility as potential anticancer agents, meriting further investigation (D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, R. Lesyk, 2010).

Photophysical Properties for Material Science Applications

Outside of pharmaceuticals, thiazolidinone derivatives exhibit unique photophysical properties, making them candidates for material science applications, such as in organic solar cells and photovoltaic materials. Structural modifications to the thiazolidinone core have been shown to significantly impact the absorption and emission wavelengths, suggesting their potential in designing more efficient solar harvesting materials (Mahesh Jachak, Sushil Khopkar, Khushbu P. Patel, Y. Patil, G. Shankarling, 2021).

properties

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c15-11(16)6-7-14-12(17)10(19-13(14)18)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSYHFSSOOVWOY-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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